Methyl 4-phenylbenzoylformate
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Overview
Description
Methyl 4-phenylbenzoylformate is an organic compound with the molecular formula C15H12O3. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its unique structure, which includes a phenyl group attached to a benzoylformate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-phenylbenzoylformate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylbenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-phenylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it in studies involving enzyme reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which methyl 4-phenylbenzoylformate exerts its effects involves its interaction with specific molecular targets. For instance, in photoinitiation, the compound absorbs ultraviolet light, leading to the formation of reactive species that initiate polymerization reactions. This process is crucial in the curing of coatings and inks.
Comparison with Similar Compounds
- Methyl benzoylformate
- Ethyl benzoylformate
- Phenylglyoxylic acid
Comparison: Methyl 4-phenylbenzoylformate is unique due to the presence of a phenyl group attached to the benzoylformate moiety, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and applications, particularly in photoinitiation and organic synthesis .
Properties
IUPAC Name |
methyl 2-oxo-2-(4-phenylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14(16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPCLJPRDPYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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